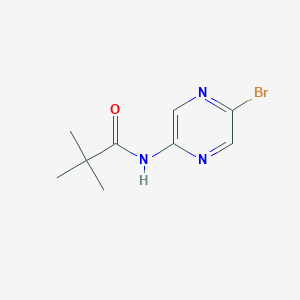

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide

Vue d'ensemble

Description

The compound “N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide” is likely a derivative of pyrazine, a nitrogen-containing heterocyclic compound . Pyrazine derivatives, such as pyrrolopyrazine, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolopyrazine derivatives can be synthesized through various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

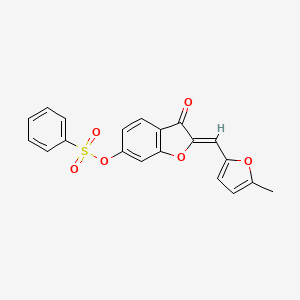

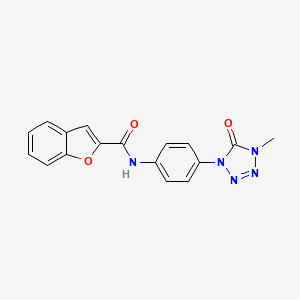

Molecular Structure Analysis

The molecular structure of “this compound” would likely contain a pyrrole ring and a pyrazine ring, given its likely classification as a pyrrolopyrazine derivative .

Applications De Recherche Scientifique

Tetrazolium-Based Assays in Drug Sensitivity and Chemosensitivity Testing

Drug Sensitivity and Chemosensitivity Testing : Tetrazolium salts, like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), have been extensively used in evaluating chemosensitivity and drug sensitivity in various cell lines. These assays provide a colorimetric method for assessing cell viability and proliferation, offering insights into the effectiveness of compounds, including potentially those similar to "N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide," against cancer cells or in drug screening applications. Studies have highlighted the correlation between MTT assay results and traditional clonogenic assays, demonstrating the utility of tetrazolium-based methods in chemosensitivity testing (Carmichael et al., 1987; Plumb et al., 1989).

Cellular Viability and Proliferation Assays

Cell Growth Assays : The development of novel tetrazolium compounds for cell growth assays in culture has been reported, showing the application of these assays in evaluating the proliferation of different cell lines. This methodology could be relevant for assessing the biological activity of "this compound" in a cellular context (Cory et al., 1991).

Mécanisme D'action

Target of Action

The primary targets of N-(5-Bromopyrazin-2-yl)-2,2-Dimethylpropanamide are the human matrix metalloproteinase 2 (MMP-2) and human matrix metalloproteinase 9 (MMP-9) . These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in cancer metastasis .

Mode of Action

This compound interacts with its targets, MMP-2 and MMP-9, by binding to their catalytic sites . The compound’s docking energy computationally scored -9.0 kcal/mol with MMP-2 and -7.8 kcal/mol with MMP-9, indicating promising binding results compared to existing drugs for cancer therapy .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and angiogenesis . By inhibiting MMP-2 and MMP-9, it disrupts the degradation of the extracellular matrix, thereby hindering cancer metastasis .

Result of Action

The compound exhibits effective cytotoxic ability in cell lines such as Jurkat, HeLa, and MCF-7 . It effectively arrests cell cycle progression in the sub-G1 phase . Additionally, it demonstrates significant antiangiogenic potential, inhibiting blood vessel formation in tumor tissues .

Propriétés

IUPAC Name |

N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c1-9(2,3)8(14)13-7-5-11-6(10)4-12-7/h4-5H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLURXGVOCYJEDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(1H-indol-3-YL)acetamide](/img/structure/B2973111.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2973114.png)

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)